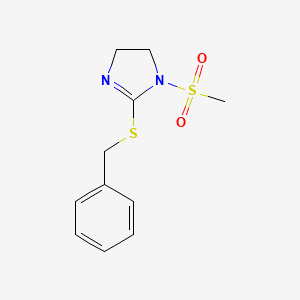

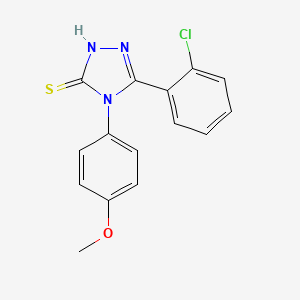

2-苄基硫基-1-甲基磺酰基-4,5-二氢咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzimidazole derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives involved reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . Another study reported the design and synthesis of benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore attached at the C-2 position, which were evaluated as COX-2 inhibitors . Additionally, a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, was synthesized and characterized for use as a catalyst in the synthesis of tetrahydropyridine under solvent-free conditions . Furthermore, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized starting from substituted 1,2-phenylenediamine . Lastly, the synthesis of nitroimidazole-containing derivatives was achieved by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of these benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is a fused aromatic heterocycle. The structural elucidation of these compounds was typically performed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry . For example, the crystal structure of a sulfonyl-substituted benzimidazole compound revealed three planar fragments: benzimidazole, dimethylbenzene, and n-butyl, with specific angles between the fragments . These structural features are crucial for the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the substituents attached to the core structure. In the case of the nitroimidazole-containing derivatives, the sulfanyl compounds were further oxidized to their sulfonyl analogs using m-CPBA . This transformation indicates the versatility of these compounds in undergoing various chemical reactions, which can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their structure and have been predicted in silico for some compounds . For instance, the physicochemical properties, ADME (absorption, distribution, metabolism, and excretion), and drug-likeness profiles were studied to assess the potential of these compounds as pharmaceutical agents. The crystallographic study provided insights into the intermolecular interactions, such as C-H...π and C-H...O hydrogen bonds, which can influence the physical properties like solubility and stability .

Biological Activities and Case Studies

The synthesized benzimidazole derivatives have been evaluated for various biological activities. Significant antimicrobial activity was observed against a range of bacteria and fungi . Selective COX-2 inhibitory activity was demonstrated by some compounds, with one showing potent activity and a high selectivity index, as well as good anti-inflammatory activity and low ulcerogenic liability . The antiprotozoal activity of novel benzimidazole derivatives was also reported, with some compounds exhibiting better activity than the standard drug metronidazole . Additionally, antileishmanial activity was observed in nitroimidazole-containing derivatives, with some compounds being highly active against Leishmania strains . These studies highlight the therapeutic potential of benzimidazole derivatives in treating various diseases.

科学研究应用

氧化过程

2-苄基硫基-1-甲基磺酰基-4,5-二氢咪唑和类似化合物因其在氧化过程中的作用而被研究。例如,像 2-苄基硫基-1H-苯并咪唑这样的多功能硫化物已使用二氧化氯氧化成相应的亚砜,显示出高化学选择性 (Loginova 等人,2011)。

新型化合物的合成

这些化合物有助于合成新的化学结构。它们已用于噻吩延伸嘌呤和其他复杂分子的创建中 (Hawkins 等人,1995)。

化学反应和互变异构

对类似二氢咪唑的锂化和 C-酰化的研究表明,这些化合物不以 2-(2-氧代烷基)二氢咪唑的形式存在,而是以替代的互变异构体的形式存在,如光谱和晶体学数据所识别 (Anderson 等人,1985)。

抗菌和抗菌特性

与 2-苄基硫基-1-甲基磺酰基-4,5-二氢咪唑相关的化合物已显示出对抗某些病原体的潜力。例如,衍生物已对幽门螺杆菌表现出有效的活性,表明在治疗由该细菌引起的感染中可能的应用 (Carcanague 等人,2002)。

亚甲基化反应

相关化合物 1-甲基-2-(甲基磺酰基)苯并咪唑在与醛和酮的亚甲基化反应中显示出有效性,在温和且实用的条件下生成高产率的末端烯烃 (Ando 等人,2015)。

安全和危害

属性

IUPAC Name |

2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOYMSDJTZLOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)